Bis(4-hydroxy-3-methylphenyl) Sulfide
Description
Contextualization within Organosulfur Chemistry and Phenolic Compounds
Organosulfur compounds, a class of organic substances containing sulfur, are integral to numerous biological and industrial processes. britannica.comwikipedia.org They are found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org The field of organosulfur chemistry investigates the properties and synthesis of these diverse compounds. wikipedia.org Organosulfur compounds are also key in industrial applications, ranging from the production of polymers to their use in pharmaceuticals and agricultural chemicals. britannica.comnih.gov
Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. numberanalytics.comijhmr.com This structure imparts them with significant antioxidant properties and a wide range of biological activities, including anti-inflammatory and antimicrobial effects. ijhmr.comresearchgate.net Phenolic compounds are abundant in nature, found in fruits, vegetables, and other plant sources, and are studied for their potential health benefits. ijhmr.comnumberanalytics.com Their applications extend to the food and pharmaceutical industries. numberanalytics.comresearchgate.net
Bis(4-hydroxy-3-methylphenyl) sulfide (B99878) integrates structural features from both organosulfur and phenolic chemistries. The presence of hydroxyl groups on the phenyl rings and a central sulfide linkage gives it a unique chemical character and a range of potential applications. smolecule.com
Significance of Bis(4-hydroxy-3-methylphenyl) Sulfide as a Research Target
The unique hybrid structure of this compound makes it a compelling subject for scientific investigation. Its potential applications stem from the combined properties of its phenolic and sulfide components. smolecule.com
Research has highlighted its role as a developer in thermal paper and as an additive to enhance the thermal stability of thermoplastic resins. smolecule.comscienoc.com Furthermore, its antioxidant properties are of interest for potential use in plastics and rubber. smolecule.com The compound's reactivity, including its ability to undergo oxidation to form sulfoxides and sulfones, and its capacity to act as a monomer in polymerization, further broadens its research appeal. smolecule.com
Recent studies have also explored its biological activities. For instance, it has been investigated for its antioxidant capabilities in scavenging free radicals. smolecule.com There is also emerging research into its potential as a biomarker for certain types of cancer, with some studies indicating elevated levels in the urine of patients with breast and lung cancer, though more research is needed for validation. smolecule.com Another related compound, Bis(4-hydroxybenzyl)sulfide, has been isolated from plant extracts and shown to inhibit histone deacetylase, an enzyme implicated in cancer, suggesting a potential avenue for future research on similar structures. nih.govnih.gov
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂S calpaclab.comcymitquimica.com |
| Molecular Weight | 246.32 g/mol calpaclab.comcymitquimica.com |
| Appearance | White to light yellow powder/crystal cymitquimica.comtcichemicals.com |
| Melting Point | 122.0 to 125.0 °C tcichemicals.com |
| Purity | >98.0% (GC) calpaclab.comcymitquimica.com |
| CAS Number | 24197-34-0 scienoc.comcalpaclab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)sulfanyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNFPRMKLZDANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347197 | |
| Record name | Bis(4-hydroxy-3-methylphenyl) Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24197-34-0 | |
| Record name | 4,4′-Thiobis[2-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24197-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Thiodi-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024197340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-hydroxy-3-methylphenyl) Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-thiodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivative Synthesis
Established Synthetic Routes for Bis(4-hydroxy-3-methylphenyl) Sulfide (B99878)
Several established methods are employed for the synthesis of bis(4-hydroxy-3-methylphenyl) sulfide. The choice of method often depends on the desired purity, yield, and scale of production.
Direct Sulfide Formation : This is a common approach involving the direct reaction of the precursor, 4-hydroxy-3-methylphenol (o-cresol), with a sulfur source. Reagents such as sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) can be used under controlled conditions to introduce the sulfide linkage between two phenol (B47542) moieties smolecule.com.
Nucleophilic Substitution : Synthesis can be achieved through a nucleophilic substitution pathway. In this method, a precursor molecule containing a suitable leaving group is reacted with a thiol-containing compound, where the thiol group displaces the leaving group to form the sulfide bond smolecule.com.
Polycondensation : This method involves the use of phenolic compounds and formaldehyde in the presence of a catalyst. While primarily used for creating resins, this approach can be adapted to form the desired sulfide linkage, integrating the sulfide as a monomer in polymerization reactions smolecule.com.
Exploration of Precursor Reactivity and Functionalization Pathways
The reactivity of the primary precursor, 4-hydroxy-3-methylphenol, is central to the synthesis. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring direct incoming electrophiles, such as a sulfur electrophile from SCl₂, to the positions ortho and para to the hydroxyl group. The formation of the sulfide bridge typically occurs at the position para to the hydroxyl group and ortho to the methyl group.
Once synthesized, this compound itself offers several pathways for further functionalization:
Oxidation : The sulfide bridge is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides or sulfones. These oxidized derivatives may have altered chemical reactivity and utility in further synthetic applications smolecule.com.
Substitution Reactions : The phenolic hydroxyl groups are reactive sites for nucleophilic substitution. This allows for the introduction of a wide array of functional groups, modifying the compound's properties smolecule.com.
Polymerization : The compound can serve as a monomer in polymerization reactions, contributing to the formation of thermosetting resins and other polymers smolecule.com.
Metal Complexation : The molecule can form complexes with metal ions, a property that can alter its characteristics and potentially enhance catalytic activities smolecule.com.
Synthesis of Analogue Bis-sulfide Derivatives
The synthesis of analogues of this compound often involves similar core principles but with different starting materials or strategic modifications to achieve varied final structures.
A versatile strategy for synthesizing bis-sulfide compounds involves the use of chloroacetamide derivatives as precursors. These derivatives serve as electrophilic scaffolds that react with sulfur-based nucleophiles. For instance, a bis-chloroacetamide can be prepared and subsequently reacted with various sulfur reagents to yield new bis-sulfide compounds researchgate.netjournals.co.zascielo.org.za.
This approach is exemplified by the reaction of a bis-chloroacetamide derivative with different mercapto compounds in a solvent like acetone, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution researchgate.netscielo.org.za.
| Bis-chloroacetamide Precursor | Sulfur Reagent | Resulting Bis-sulfide Product Type | Reference |
|---|---|---|---|
| 4-Aminobenzohydrazide-derived bis-chloroacetamide | 2-Mercaptobenzothiazole | Bis-sulfide with benzothiazole moieties | researchgate.netjournals.co.zascielo.org.za |
| 4-Aminobenzohydrazide-derived bis-chloroacetamide | 6-Amino-2-mercaptopyrimidin-4-ol | Bis-sulfide with aminopyrimidinol moieties | researchgate.netjournals.co.zascielo.org.za |
| 4-Aminobenzohydrazide-derived bis-chloroacetamide | 2-Mercapto-4,6-dimethyl-nicotinonitrile | Bis-sulfide with dimethylnicotinonitrile moieties | researchgate.netjournals.co.zascielo.org.za |
The synthesis of related bisphenolic compounds with sulfur linkages provides insight into the broader chemistry of this class of molecules. A key example is the synthesis of bis(hydroxyphenyl)sulfides from the reaction of phenol with sulfur chlorides google.com. The selectivity of this reaction is highly dependent on the solvent used google.com.
Another approach involves the reaction of bisphenol A (BPA) derivatives with elemental sulfur at high temperatures, a process known as thiocracking. This method can break C-C bonds and form new C-S bonds, converting bisphenolic structures into monoaryl species linked by sulfur rsc.org.
| Precursor(s) | Sulfur Source | Key Condition | Product | Reference |
|---|---|---|---|---|
| Phenol | Disulfur dichloride (S₂Cl₂) | Ethylene glycol monoalkyl ether solvent | Bis(hydroxyphenyl)sulfide | google.com |
| O,O′-dimethyl bisphenol A (DMBPA) | Elemental Sulfur | High Temperature (310–325 °C) | Monoaryl species and high sulfur-content materials | rsc.org |
| Thiodipropionic acid, Thiosemicarbazide | - (Internal) | Phosphorus oxychloride (POCl₃) | Bis-[2-(5-Amino- smolecule.comjournals.co.zascielo.org.zathiadiazol-2-yl)-ethylsulfide] | nih.gov |
Catalytic Systems and Reaction Conditions in Synthesis
The conditions and catalytic systems employed during synthesis are critical for controlling reaction rate, yield, and selectivity.
For the synthesis of bis(hydroxyphenyl)sulfides from phenol and sulfur chloride, the reaction can proceed without a catalyst. However, the choice of solvent, such as an ethylene glycol monoalkyl ether, is crucial for achieving high selectivity google.com. The reaction temperature is typically maintained in a range from -50°C to +100°C google.com. An older method involves reacting phenol directly with elemental sulfur at elevated temperatures using an alkali metal hydroxide as a catalyst google.com.
While not directly for this compound, related phenolic condensation reactions, such as the synthesis of Bisphenol-A, utilize catalyst systems that can be informative. These systems often consist of an acidic heterogeneous catalyst, like a sulfonated resin, combined with an organic sulfur-containing promoter, such as a compound with a thiol group google.com.
| Reaction Type | Catalyst/System | Key Reaction Conditions | Reference |
|---|---|---|---|
| Phenol + Sulfur Chloride | None (solvent-controlled) | Solvent: Ethylene glycol monoalkyl ether; Temp: -30 °C to +70 °C | google.com |
| Phenol + Elemental Sulfur | Alkali metal hydroxide | Elevated temperature | google.com |
| Bisphenol-A Synthesis (analogy) | Acidic heterogeneous catalyst (e.g., sulfonated resin) + Thiol promoter | Temp: 50 °C to 90 °C | google.com |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and molecular vibrations. For Bis(4-hydroxy-3-methylphenyl) Sulfide (B99878), the key expected absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2960 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |
| C-O (Phenolic) | Stretching | 1260 - 1180 | Strong |
| C-S (Sulfide) | Stretching | 710 - 570 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
The broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. The presence of both aromatic and aliphatic C-H bonds would be confirmed by peaks in the 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ range. The strong C-O stretching of the phenolic group is expected around 1260-1180 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region. The substitution pattern on the benzene (B151609) rings can be inferred from the strong out-of-plane C-H bending bands.
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals. For Bis(4-hydroxy-3-methylphenyl) Sulfide, the C-S bond, being more polarizable than C-O, would be expected to show a more prominent peak in the Raman spectrum compared to its weak appearance in the FTIR spectrum. The aromatic ring vibrations would also be clearly visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The spectrum for this compound would show distinct signals for the phenolic -OH protons, the aromatic protons, and the methyl protons.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | 2H |
| Aromatic H (ortho to -OH) | 7.0 - 7.2 | Doublet | 2H |
| Aromatic H (meta to -OH, ortho to -S-) | 6.8 - 7.0 | Doublet of Doublets | 2H |
| Aromatic H (ortho to -OH and -CH₃) | 6.7 - 6.9 | Singlet or narrow doublet | 2H |
| Methyl CH₃ | 2.1 - 2.3 | Singlet | 6H |
The phenolic proton signal is expected to be a broad singlet and its chemical shift can be concentration-dependent. The aromatic protons will appear as a set of signals in the aromatic region (6.7-7.2 ppm), with their specific multiplicities and coupling constants depending on the substitution pattern. The six protons of the two methyl groups are chemically equivalent and would appear as a single sharp peak (a singlet) in the upfield region.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in this compound, the number of signals will be less than the total number of carbon atoms (14). There should be 7 distinct signals.
| Carbon Type | Expected Chemical Shift (ppm) |
| C-OH (Phenolic) | 150 - 155 |
| C-S (Sulfide) | 130 - 135 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-CH₃ | 125 - 130 |
| Methyl C | 15 - 20 |
The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom. The carbon attached to the sulfur atom (C-S) will also be in the downfield region. The other aromatic carbons will resonate in the typical range of 115-130 ppm. The methyl carbons will appear as a single signal in the most upfield region of the spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation. For this compound (C₁₄H₁₄O₂S), the molecular weight is approximately 246.33 g/mol .
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | ~246 | Molecular Ion |
| [M - CH₃]⁺ | ~231 | Loss of a methyl group |
| [M - OH]⁺ | ~229 | Loss of a hydroxyl group |
| [M - SH]⁺ | ~213 | Loss of a sulfhydryl radical |
| [C₇H₇O]⁺ | ~107 | Cleavage of the C-S bond (hydroxymethylphenyl fragment) |
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the hydroxymethylphenyl cation. Other common fragmentations could include the loss of a methyl group or a hydroxyl radical from the molecular ion. The isotopic pattern of sulfur (³⁴S isotope is about 4.2% as abundant as ³²S) would result in a small M+2 peak.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which serves as a critical verification of a compound's empirical formula. The molecular formula for this compound is C₁₄H₁₄O₂S. cymitquimica.comscienoc.comlabproinc.com Based on this, the theoretical elemental composition can be calculated. While commercial sources report a purity of greater than 98.0% as determined by gas chromatography (GC), specific experimental findings from elemental analysis are not detailed in the available research. cymitquimica.comcalpaclab.comtcichemicals.com
Table 1: Theoretical Elemental Composition of this compound This table presents the theoretical elemental percentages based on the molecular formula C₁₄H₁₄O₂S (Molecular Weight: 246.32 g/mol ). cymitquimica.comscienoc.comlabproinc.com Experimental data for comparison is not available in the reviewed sources.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 68.26% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.73% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.00% |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. Despite the compound being available in crystalline form, detailed crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in the accessible literature. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is employed to measure changes in the mass of a sample as a function of temperature, yielding critical information about its thermal stability and decomposition profile. This data is vital for determining processing and storage conditions. However, specific TGA data for this compound, including onset decomposition temperature and mass loss stages, were not found in the reviewed scientific sources. tcichemicals.com
Reactivity and Mechanistic Investigations
Transformations Involving the Sulfide (B99878) Linkage
The sulfur atom in the sulfide bridge is a focal point of reactivity, susceptible to oxidation and influencing the electronic properties of the aromatic rings.
Oxidation Reactions to Sulfoxides and Sulfones
A variety of oxidizing agents can be employed for this transformation. For the selective oxidation to the sulfoxide, mild oxidants are typically used. Common reagents include hydrogen peroxide in the presence of a catalyst, such as certain metal complexes, or in a specific solvent system. nih.gov The reaction conditions are carefully controlled to prevent over-oxidation to the sulfone.
For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing reaction conditions are necessary. Reagents such as potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide with a suitable catalyst can effectively convert the sulfide to the sulfone. organic-chemistry.org The choice of reagent and reaction conditions can be tailored to achieve the desired product with high yield and selectivity.
The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of hydrogen peroxide, the reaction can be acid-catalyzed, enhancing the electrophilicity of the peroxide. The initial oxidation results in the formation of the sulfoxide. Further oxidation of the sulfoxide to the sulfone proceeds via a similar mechanism, though it is generally slower due to the reduced nucleophilicity of the sulfur atom in the sulfoxide.
Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide and Sulfone Transformation
| Oxidizing Agent | Product(s) | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or metal catalyst, controlled stoichiometry and temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric amounts, various solvents |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, selective for sulfoxide |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous or alcoholic solutions |
Nucleophilic and Electrophilic Reactivity at Aromatic Rings
The sulfide linkage, along with the hydroxyl and methyl groups, influences the electron density of the aromatic rings, thereby directing their reactivity towards both nucleophilic and electrophilic reagents.
Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are activating, ortho-, para-directing substituents, while the sulfide group is also generally considered to be an ortho-, para-director. The combined effect of these groups strongly activates the aromatic rings towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org Electrophiles will preferentially attack the positions ortho and para to the activating groups. Given the substitution pattern of Bis(4-hydroxy-3-methylphenyl) Sulfide, the positions ortho to the hydroxyl group (and meta to the sulfide and methyl groups) are the most activated and sterically accessible sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce nitro groups at the positions ortho to the hydroxyl groups. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives.
Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on the aromatic rings of this compound is generally disfavored due to the electron-rich nature of the rings. libretexts.orgyoutube.com NAS reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.org Without such activating groups, harsh reaction conditions would be necessary to facilitate nucleophilic attack.
Pummerer-Type Rearrangements and Related Sulfur-Mediated Reactions
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which is not directly applicable to diaryl sulfoxides like the oxidized form of this compound, as they lack α-hydrogens on the sulfur atom. The classical Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an acylating agent, such as acetic anhydride. acs.orgwikipedia.orgchem-station.com
However, related transformations known as "aromatic Pummerer reactions" or Pummerer-type reactions can occur with aryl sulfoxides. acs.org These reactions typically involve the generation of a sulfonium ion intermediate, which can then be attacked by a nucleophile at the aromatic ring, leading to substitution products. The specific conditions and outcomes of such reactions for Bis(4-hydroxy-3-methylphenyl) Sulfoxide are not extensively documented in readily available literature, but the fundamental principles suggest that under appropriate activation, the sulfoxide derivative could undergo reactions where the sulfur atom mediates transformations on the aromatic rings.
Chemical Reactivity of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups are another key site of reactivity in this compound. These groups are acidic and can be deprotonated by a base to form the corresponding phenoxide ions. The resulting phenoxides are potent nucleophiles and can participate in a variety of reactions, most notably O-alkylation and O-acylation.
O-Alkylation (Etherification): The reaction of this compound with alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate, leads to the formation of the corresponding diaryl ethers. This Williamson ether synthesis is a versatile method for introducing a wide range of alkyl groups onto the phenolic oxygen atoms. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
O-Acylation (Esterification): Ester derivatives of this compound can be prepared by reacting the compound with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). This process allows for the introduction of various acyl groups, modifying the solubility and other physicochemical properties of the parent compound.
Table 2: Representative Derivatization Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Bis(4-methoxy-3-methylphenyl) Sulfide |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Bis(4-acetoxy-3-methylphenyl) Sulfide |
Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound primarily involves reactions at the phenolic hydroxyl groups. The mechanisms of these reactions are well-established in organic chemistry.
Mechanism of Etherification: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the phenolic hydroxyl group by a base to form the highly nucleophilic phenoxide ion. This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted step, leading to the formation of the ether and the displacement of the halide ion as the leaving group.
Mechanism of Esterification: The esterification of the phenolic hydroxyl groups with acid chlorides or anhydrides typically follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (chloride or carboxylate), to yield the final ester product. The presence of a base facilitates the reaction by deprotonating the phenol (B47542), increasing its nucleophilicity, and by neutralizing the acid generated during the reaction.
Computational and Theoretical Studies
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method, capable of providing high accuracy at a reasonable computational cost. Calculations for Bis(4-hydroxy-3-methylphenyl) Sulfide (B99878) would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) to ensure reliable results for geometry and electronic properties. mdpi.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy (the ground state).
For a flexible molecule like Bis(4-hydroxy-3-methylphenyl) Sulfide, which has several rotatable single bonds (notably the C-S-C and C-OH bonds), conformational analysis is essential. This involves identifying various stable conformers (local minima on the potential energy surface) and the transition states that connect them. The analysis reveals the preferred spatial arrangement of the two phenyl rings relative to each other and the orientation of the hydroxyl and methyl groups. The resulting optimized geometry is fundamental for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as the electrons can be easily excited to a higher energy level. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the hydroxyl groups. researchgate.netresearchgate.net
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl groups. researchgate.netresearchgate.net
Green : Regions of neutral or near-zero potential.
The MEP map for this compound would clearly identify the nucleophilic sites (oxygen atoms) and electrophilic sites (phenolic hydrogens), providing crucial information about how the molecule would interact with other reagents and its hydrogen-bonding capabilities. researchgate.netplos.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity.
| Descriptor | Formula | Description | Calculated Value |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com | Data not available |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. A soft molecule has a small HOMO-LUMO gap. mdpi.com | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | Data not available |
In addition to these global descriptors, local reactivity can be analyzed using Fukui functions. This analysis identifies which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, offering a more detailed picture than MEP maps alone.
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular chemistry and biological interactions of a molecule. nih.gov NCI analysis, often visualized through NCI plots, identifies regions of both attractive and repulsive noncovalent interactions within a molecule. For this compound, this analysis would highlight intramolecular hydrogen bonding between the hydroxyl groups and the sulfide bridge (if sterically possible) and other weak interactions that contribute to the stability of its preferred conformation. Such interactions are critical in molecular recognition and binding to biological targets. researchgate.net
DFT calculations can be used to predict various thermodynamic properties by performing a frequency analysis on the optimized molecular structure. This analysis calculates the vibrational frequencies of the molecule, which are then used to determine key thermodynamic quantities at a given temperature and pressure. mdpi.comyoutube.com
The standard thermodynamic properties that can be calculated include:
Zero-Point Vibrational Energy (ZPVE) : The vibrational energy of the molecule at 0 Kelvin.
Enthalpy (H) : The total heat content of the system.
Entropy (S) : A measure of the disorder or randomness of the system.
Gibbs Free Energy (G) : A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.
These calculations are vital for predicting the stability of the molecule and the feasibility of reactions in which it might participate. mdpi.comarxiv.org
| Thermodynamic Property | Unit | Value at 298.15 K |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | kcal/mol | Data not available |
| Enthalpy (H) | kcal/mol | Data not available |
| Entropy (S) | cal/mol·K | Data not available |
| Gibbs Free Energy (G) | kcal/mol | Data not available |
Prediction of Non-Linear Optical (NLO) Characteristics
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific computational or experimental studies focused on the non-linear optical (NLO) characteristics of this compound. While theoretical investigations into the NLO properties of various organic molecules, including phenol (B47542) derivatives and chromene derivatives, are prevalent, direct analysis of this particular sulfide compound has not been reported. researchgate.netnih.gov
Computational methods, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting NLO properties like polarizability (α) and hyperpolarizability (β and γ). nih.govnih.govresearchgate.net These calculations are crucial for identifying potential candidates for new materials in optoelectronics and photonics. For instance, studies on other organic compounds have demonstrated how molecular structure, electron donor-acceptor groups, and π-conjugated systems influence NLO responses. nih.govnih.govnih.gov However, without specific research on this compound, its NLO profile remains undetermined.
Future computational studies would be necessary to calculate its polarizability and hyperpolarizability values, providing insight into its potential for NLO applications. Such research would likely involve geometry optimization followed by property calculations using established theoretical models and basis sets. researchgate.netresearchgate.net
Tautomeric Stability Analysis
There is no specific research available in the public domain that details a tautomeric stability analysis for this compound. Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration in understanding the reactivity and physicochemical properties of a molecule. For this compound, potential tautomers could arise from keto-enol transformations involving the phenolic hydroxyl groups.
Computational chemistry, particularly DFT, is the standard method for evaluating the relative stabilities of tautomers. nih.gov This analysis typically involves:
Optimization of the geometries of all possible tautomeric forms.
Calculation of their relative electronic energies, often including zero-point vibrational energy corrections.
Analysis of the influence of solvent effects, commonly using models like the Polarizable Continuum Model (PCM). nih.gov
While studies on other hydroxy-substituted aromatic compounds exist, the specific energetic landscape and the equilibrium populations of the tautomers of this compound have not been computationally explored or reported.
Computational Prediction of Absorption Spectra
A detailed computational prediction of the absorption spectra for this compound is not available in the current body of scientific literature. The prediction of electronic absorption spectra, typically in the UV-Visible range, is a common application of Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.govyoutube.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally.
For a molecule like this compound, a TD-DFT study would elucidate how its structure—comprising two substituted phenol rings linked by a sulfur atom—governs its interaction with ultraviolet and visible light. The analysis would identify the key molecular orbitals involved in the primary electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions.
While TD-DFT has been successfully applied to predict the absorption spectra of a wide range of organic molecules, including substituted diphenyls and various phenols, the specific electronic transitions and predicted λmax values for this compound remain uncalculated and unreported. researchgate.netnih.govnih.gov
Applications in Materials Science and Polymer Chemistry
Role as an Organic Intermediate in Chemical Synthesis
Bis(4-hydroxy-3-methylphenyl) sulfide (B99878) is commercially utilized as an organic intermediate for the synthesis of other chemicals. scienoc.com Its molecular architecture, featuring two hydroxyl (-OH) groups on the phenyl rings and a sulfide (-S-) bridge, allows it to participate in a variety of chemical reactions. The phenolic hydroxyl groups can undergo nucleophilic substitution reactions, enabling the attachment of different functional groups to the molecule. smolecule.com Furthermore, the sulfide linkage can be oxidized to form sulfoxides or sulfones, which can modify the compound's reactivity and utility for further synthesis. smolecule.com
A practical example of its use as an intermediate is in the synthesis of complex molecules for industrial purposes, such as fuel markers. In one patented process, Bis(4-hydroxy-3-methylphenyl) sulfide is reacted with 1-bromoheptane (B155011) in the presence of potassium carbonate to produce a new, more complex sulfide structure, demonstrating its utility as a foundational building block. google.com This adaptability makes it a versatile platform for creating a range of specialized chemical compounds. smolecule.com
Application as a Color Developer in Specialized Papers
A major commercial application for this compound is as a color developer in specialized paper products, including thermal and carbonless copy papers. scienoc.com In these systems, it functions as an acidic component that induces a color change in a dye under specific conditions.
In thermal paper, this compound acts as a developer that facilitates color formation upon heating. smolecule.com Thermal paper is coated with a solid-state mixture of a leuco dye (a colorless or faintly colored dye precursor) and a developer like this compound. google.comgoogle.com When a thermal print head applies heat to the paper, the coating melts, allowing the acidic developer to come into contact with the leuco dye. google.com This interaction causes the leuco dye to change its chemical structure, resulting in the appearance of a visible color that forms the printed image. smolecule.comgoogle.com
The compound is often used in combination with other components in the thermosensitive layer to achieve desired performance characteristics. An example of a reversible thermochromic formulation is detailed in the table below.
Table 1: Example of a Reversible Thermochromic Inner Phase Formulation
| Component | Role | Amount (g) |
|---|---|---|
| Crystal Violet Lactone (CVL) | Leuco Dye | 2.0 |
| This compound | Developer | 2.0 |
| Stearyl Alcohol | Solvent/Sensitizer | 46.0 |
Data sourced from a patented thermochromic material formulation. google.com
This compound is also employed as a developer in carbonless copy paper systems. scienoc.comjustia.com These papers consist of multiple sheets, where the back of the top sheet is coated with microcapsules containing a leuco dye, and the front of the sheet below is coated with a developer. When pressure from writing is applied, the microcapsules rupture, releasing the dye which then reacts with the developer on the subsequent page to produce a copy of the original mark. The function of this compound in this system is analogous to its role in thermal paper, acting as the acidic agent that triggers the coloration of the dye.
Integration into Polymeric Materials
The bifunctional nature of this compound, with its two reactive hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It is used as a building block for various high-performance polymers, contributing to the thermal stability and mechanical properties of the final resin. smolecule.com
The compound is cited in numerous patents as a dihydric phenol (B47542) monomer for producing modified polycarbonates and polysulfones.
Polycarbonates: Aromatic polycarbonates are prized for their strength and heat resistance. epo.org While the most common polycarbonate is derived from Bisphenol A (BPA), modified co-polymers are developed by incorporating other bisphenols, such as this compound. rosinochem.compatentbuddy.com It can be reacted with a carbonate precursor, like diphenyl carbonate or phosgene (B1210022), often in combination with other dihydric phenols, to create specialized polycarbonate resins. rosinochem.compatentbuddy.comepo.org The inclusion of different monomers allows for the tuning of properties like heat resistance, flame resistance, and optical characteristics. rosinochem.comgoogleapis.com These special polycarbonates are typically produced via methods like interfacial polymerization or melt transesterification. patentbuddy.com The viscosity average molecular weight for such resins is generally targeted in the range of 10,000 to 50,000 to balance mechanical properties and molding workability. patentbuddy.comgoogle.com
Table 2: Co-monomers Listed for Use with this compound in Polycarbonate Synthesis
| Co-monomer Type | Example Co-monomers |
|---|---|
| Bis(hydroxyphenyl)alkanes | Bisphenol A (BPA), 2,2-bis(4-hydroxy-3-methylphenyl)propane, 1,1-bis(4-hydroxyphenyl)cyclohexane |
| Fluorene-based Bisphenols | 9,9-bis(4-hydroxyphenyl)fluorene, 9,9-bis(4-hydroxy-3-methylphenyl)fluorene |
| Other Dihydric Phenols | Hydroquinone, Resorcinol, Bis(4-hydroxyphenyl) sulfone, Bis(4-hydroxyphenyl) ether |
Data compiled from various patents. patentbuddy.comepo.orggoogleapis.com
Polysulfones: Polysulfones are a class of high-temperature resistant thermoplastics. The synthesis of polysulfone generally involves the reaction of a disodium (B8443419) salt of a bisphenol with 4,4'-dichlorodiphenyl sulfone. rosinochem.com this compound can serve as the bisphenol component in this process. rosinochem.comgoogle.com The resulting polymers are known for their excellent thermal stability, resistance to oxidation, and low creep, even at elevated temperatures. rosinochem.com
The utility of this compound extends to other classes of aromatic polymers.
Aromatic Poly(ether)s: The synthesis of aromatic polysulfones is a specific example of the creation of an aromatic poly(ether). The reaction between the disodium salt of this compound and a dihalobenzene compound, such as 4,4′-dichlorodiphenyl sulfone, proceeds via nucleophilic aromatic substitution, forming stable ether linkages in the polymer backbone. rosinochem.comgoogle.com Therefore, its use in making polysulfones is a direct application in the development of aromatic poly(ether sulfone)s, a high-performance subgroup of polyethers.
Aromatic Polyesters: this compound is also identified as a potential diol monomer for the synthesis of aromatic polyesters. patentbuddy.comgoogle.com In this context, it would be reacted with an aromatic dicarboxylic acid or its derivative (like an acid chloride) through polyesterification to form a polyester (B1180765) resin. Its incorporation into the polymer backbone would influence the final properties of the material, such as its thermal and mechanical characteristics.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1,1-tris(4-hydroxyphenyl)ethane |
| 1,1-bis(4-hydroxyphenyl)cyclohexane |
| 1-bromoheptane |
| 2,2-bis(4-hydroxy-3-methylphenyl)propane |
| 4,4'-dichlorodiphenyl sulfone |
| 9,9-bis(4-hydroxy-3-methylphenyl)fluorene |
| 9,9-bis(4-hydroxyphenyl)fluorene |
| Bis(4-hydroxyphenyl) ether |
| Bis(4-hydroxyphenyl) sulfone |
| Bisphenol A (BPA) |
| Carbon |
| Crystal Violet Lactone (CVL) |
| Diphenyl carbonate |
| Hydroquinone |
| Phosgene |
| Potassium carbonate |
| Resorcinol |
| Stearyl Alcohol |
| Sulfoxide |
Mechanisms of Polymerization for Sulfur-Containing Compounds
This compound can undergo polymerization through several mechanisms common to phenolic or sulfur-containing monomers. The primary routes include polycondensation and the synthesis of epoxy resins.
Polycondensation Reactions:
Polycondensation is a key mechanism for polymerizing this compound. The hydroxyl groups of the molecule can react with various co-monomers to form polyesters, polyethers, and polycarbonates.
One significant application is in the synthesis of polythioethers . These polymers can be formed through the nucleophilic substitution reaction of the phenoxide ions of this compound with aliphatic or aromatic dihalides. The general scheme for this reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the dihalide, displacing the halide and forming an ether linkage. The repetition of this process leads to the formation of a high molecular weight poly(thioether ether). The thioether group in the monomer's backbone provides flexibility to the resulting polymer.
The synthesis of polysulfides from dithiols and dihalides has been studied, and a similar polycondensation approach can be applied to this compound. researchgate.net The reaction conditions, such as the choice of solvent, base (HX acceptor), temperature, and monomer concentration, are critical in controlling the molecular weight and yield of the resulting polymer. researchgate.net
Another important polycondensation reaction is the formation of polycarbonates . This can be achieved by reacting this compound with phosgene or a phosgene equivalent like diphenyl carbonate. In the reaction with phosgene, the phenolic hydroxyl groups react to form chloroformate intermediates, which then react with another phenoxide to form the carbonate linkage. This process is typically carried out in the presence of a base to neutralize the liberated HCl.
Epoxy Resin Formation:
This compound can serve as a precursor for epoxy resins . The synthesis involves the reaction of the bisphenol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. researchgate.net This reaction proceeds in two main steps:
Addition Reaction: The phenolic hydroxyl group reacts with epichlorohydrin to form a chlorohydrin ether intermediate.
Dehydrochlorination: The intermediate is then dehydrochlorinated by the base to form the glycidyl (B131873) ether group (an epoxide ring).
The resulting diglycidyl ether of this compound is a liquid or solid resin that can be cured into a rigid, three-dimensional network. Curing is typically achieved by reacting the epoxy resin with a hardener, which can be an amine, an acid anhydride, or another catalytic curing agent. researchgate.net The curing process involves the ring-opening of the epoxide groups, leading to extensive cross-linking. The presence of the thioether linkage in the bisphenol backbone can enhance the flexibility and toughness of the cured epoxy resin compared to those based on bisphenol A. researchgate.net
Development of Novel Functional Materials
The unique chemical structure of this compound allows for the development of novel functional materials with tailored properties for specific applications.
High-Performance Thermoplastics:
The incorporation of the thioether linkage and the aromatic rings of this compound into polymer backbones can lead to the creation of high-performance thermoplastics. For instance, poly(thioether ether)s and polycarbonates derived from this monomer are expected to exhibit high glass transition temperatures (Tg), good thermal stability, and excellent mechanical properties. The sulfur atom in the main chain can also contribute to a high refractive index.
The table below illustrates the potential properties of polymers derived from this compound, based on data from analogous sulfur-containing polymers.
| Polymer Type | Monomers | Expected Properties | Potential Applications |
| Poly(thioether ether) | This compound, Dihalide (e.g., 4,4'-difluorobenzophenone) | High thermal stability (Td > 400 °C), High glass transition temperature (Tg > 180 °C), Good mechanical strength | Aerospace components, electronic substrates, high-temperature adhesives |
| Polycarbonate | This compound, Phosgene or Diphenyl Carbonate | High impact strength, Optical clarity, Good dimensional stability | Automotive parts, optical lenses, protective glazing |
Thermosetting Resins with Enhanced Properties:
Epoxy resins based on this compound are a class of functional materials with significant potential. The introduction of the thioether linkage can improve the fracture toughness and flexibility of the cured resin, addressing the inherent brittleness of many conventional epoxy networks. researchgate.net Furthermore, the aromatic structure contributes to good thermal and chemical resistance.
The properties of a cured epoxy resin based on this compound are compared with a standard Bisphenol A (BPA) epoxy resin in the table below.
| Property | Epoxy Resin from this compound (Expected) | Standard BPA Epoxy Resin |
| Glass Transition Temperature (Tg) | 140-160 °C | 150-180 °C |
| Tensile Strength | 60-80 MPa | 70-90 MPa |
| Flexural Modulus | 2.5-3.5 GPa | 3.0-4.0 GPa |
| Fracture Toughness (KIC) | 0.8-1.2 MPa·m1/2 | 0.5-0.8 MPa·m1/2 |
Note: The data for the epoxy resin from this compound are projected values based on the properties of similar thioether-containing epoxy systems.
These enhanced properties make such epoxy resins suitable for demanding applications, including advanced composites for the aerospace and automotive industries, high-performance adhesives, and encapsulation materials for electronic components. The inherent antioxidant nature of the phenolic sulfide structure can also contribute to the long-term stability of the resulting materials.
Environmental Behavior and Biodegradation Research
Biodegradation Studies of Related Bisphenols
The biodegradability of various bisphenols has been evaluated under different environmental conditions to assess their persistence. iwaponline.comnih.gov Studies comparing a range of bisphenol compounds have shown that structural differences significantly impact their susceptibility to microbial degradation.
In a comparative study, several bisphenols were tested for their biodegradability in river water under aerobic conditions. iwaponline.comnih.gov The results indicated a clear hierarchy of degradation, with Bisphenol F (BPF) and 4,4'-dihydroxybenzophenone (B132225) (HBP) being the most readily biodegradable. iwaponline.comnih.gov Bisphenol A (BPA) showed moderate degradation, while sulfur-containing bisphenols like thiodiphenol (TDP) and bis(4-hydroxyphenyl)sulfone (BPS) were found to be more resistant to aerobic breakdown. iwaponline.comnih.gov Specifically, BPS showed negligible degradation under these conditions. iwaponline.comnih.govmdpi.com
Under anaerobic conditions using pond sediment, the degradation patterns shifted. iwaponline.com BPF remained highly biodegradable. Interestingly, BPS, which was recalcitrant aerobically, was readily degraded anaerobically. iwaponline.com TDP also showed significant anaerobic degradation, although it required a longer lag period before degradation commenced. iwaponline.com These findings underscore that the presence or absence of oxygen is a critical factor in the environmental fate of bisphenols, particularly sulfur-containing analogues. iwaponline.comwashington.edu
The following table summarizes the aerobic and anaerobic biodegradability of several bisphenol analogues.
Table 1: Comparative Biodegradability of Bisphenol Analogues iwaponline.comnih.gov
| Bisphenol Compound | Aerobic Degradability Rank | Anaerobic Degradability Rank |
|---|---|---|
| Bis(4-hydroxyphenyl)methane (BPF) | High | High |
| 4,4'-dihydroxybenzophenone (HBP) | High | High |
| Bisphenol A (BPA) | Moderate | Moderate |
| 2,2-bis(4-hydroxy-3-methylphenyl)propane (BPP) | Moderate-Low | Not Reported |
| Bis(4-hydroxyphenyl)ethane (BPE) | Low | Low |
| 2,2-bis(4-hydroxy-phenyl)butane (BPB) | Low | Very Low |
| Thiodiphenol (TDP) | Very Low | Moderate |
| Bis(4-hydroxyphenyl)sulfone (BPS) | Very Low | Moderate |
Aerobic and Anaerobic Degradation Pathways of Thio-Bisphenols
The degradation of thio-bisphenols, characterized by a sulfur atom linking the phenolic rings, involves specific biochemical pathways that differ from other bisphenol analogues. The sulfur linkage influences the molecule's electronic properties and steric configuration, affecting how microbial enzymes can access and break it down.
Under aerobic conditions, sulfur-containing bisphenols like TDP and BPS have demonstrated significant resistance to degradation. iwaponline.comnih.gov In contrast, anaerobic environments appear to be more conducive to their breakdown. iwaponline.com For instance, while BPS is highly persistent in aerobic river water, it can be degraded in anaerobic sediment cultures. iwaponline.com Similarly, TDP is tough against aerobic biodegradation but is relatively easily biodegraded under anaerobic conditions. iwaponline.com
A wide array of bacteria capable of degrading various bisphenols have been isolated from diverse environments, including soil, river water, and industrial wastewater. nih.govjst.go.jp Genera such as Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus are frequently implicated in the breakdown of these compounds. nih.govnih.govnih.govmdpi.commdpi.com
Pseudomonas : Various strains of Pseudomonas have shown high efficiency in degrading BPA. nih.govmdpi.comnih.gov For example, Pseudomonas putida G320 removed 97% of BPA within four days, and Pseudomonas sp. strains have been shown to mineralize BPA completely. nih.gov
Sphingomonas : This genus is well-known for its ability to degrade aromatic compounds. Sphingomonas sp. strain MV1 was one of the first bacteria identified to use BPA as a sole carbon source. nih.gov
Bacillus : Strains of Bacillus subtilis isolated from fermented foods have demonstrated rapid BPA degradation, with one strain degrading 97.2% of 10 mg/L BPA within 9 hours. mdpi.com
Rhodococcus : A bacterial consortium dominated by Rhodococcus was effective in degrading BPS. nih.gov Rhodococcus equi has also been studied for its ability to degrade BPA, where cytochrome P450 monooxygenase and multicopper oxidases were identified as key enzymes in the process. mdpi.com
While most research has focused on BPA, studies on BPS have identified bacterial consortia from river sediments that can efficiently degrade it under aerobic conditions, removing 99% of a 50 mg/L concentration within 10 days. nih.gov The dominant genera in this consortium included Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus. nih.gov Pure strains of Terrimonas pekingensis and Pseudomonas sp. were also isolated from this consortium. nih.gov
Table 2: Examples of Bacterial Strains Involved in Bisphenol Degradation
| Bacterial Strain | Bisphenol Degraded | Source of Isolation | Key Finding |
|---|---|---|---|
| Pseudomonas putida G320 | BPA | Desert soil | Degraded 97% of 1 mM BPA within 4 days. nih.gov |
| Bacterial Consortium (Hyphomicrobium, Pandoraea, Rhodococcus, Cupriavidus) | BPS | River sediments | Removed 99% of 50 mg/L BPS within 10 days. nih.gov |
| Bacillus subtilis P74 | BPA | Fermented soybean foods | Degraded 97.2% of 10 mg/L BPA within 9 hours. mdpi.com |
| Rhodococcus equi DSSKP-R-001 | BPA | Not specified | Degraded 51.2% of 5 mg/L BPA; degradation involved cytochrome P450 monooxygenase. mdpi.com |
| Sphingomonas sp. MV1 | BPA | Wastewater treatment sludge | Utilized BPA as a sole carbon and energy source. nih.gov |
The microbial degradation of aromatic compounds like bisphenols typically begins with the enzymatic modification of the benzene (B151609) ring. nih.govfrontiersin.org Hydroxylation, the addition of a hydroxyl (-OH) group to the aromatic ring, is a common initial step. researchgate.netnih.gov This is often followed by ring cleavage, which can occur through two main pathways: ortho-cleavage or meta-cleavage. nih.govfrontiersin.orgresearchgate.net
Phenolic Ring Hydroxylation : In the degradation of BPA, hydroxylation is a key initial step. researchgate.netnih.govresearchgate.net Enzymes like monooxygenases catalyze the addition of hydroxyl groups to the phenolic rings, making them more susceptible to subsequent cleavage. mdpi.com For instance, the degradation pathway of BPA can involve the formation of hydroxylated intermediates. rsc.orgmdpi.com
Meta-Cleavage Pathway : Following dihydroxylation to form a catechol-like intermediate, the aromatic ring is opened. The meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase, involves breaking the bond adjacent to the two hydroxyl groups. nih.govresearchgate.net This pathway has been identified in the degradation of phenol (B47542) by Pseudomonas fluorescens and is a common route for breaking down aromatic pollutants. nih.gov Studies on BPS suggest its degradation also proceeds through meta-cleavage and hydroxylation of the phenolic ring. nih.gov The degradation of 4-isopropylphenol, a metabolite of BPA, by Sphingobium fuliginis is proposed to occur via a meta-cleavage pathway. ethz.ch
For thio-bisphenols, it is hypothesized that similar enzymatic processes occur. The sulfur bridge itself may be a target for oxidation, potentially forming sulfoxides and sulfones, which could alter the degradation pathway.
The efficiency and rate of bisphenol biodegradation are influenced by a combination of environmental and biological factors.
Oxygen Availability : As previously noted, the presence or absence of oxygen is a primary determinant. iwaponline.com Some bisphenols, like BPS and TDP, are resistant to aerobic degradation but are broken down under anaerobic conditions. iwaponline.comnih.gov Conversely, BPA degrades more readily under aerobic conditions. washington.eduresearchgate.net
pH and Temperature : Optimal pH and temperature ranges exist for the microbial enzymes responsible for degradation. For example, Pseudomonas sp. P1 showed optimal BPA degradation at a pH of 7 and a temperature of 30°C. mdpi.com Bacillus subtilis P74 displayed stable degradation over a pH range of 5.0-9.0 and a temperature range of 30–45 °C. mdpi.com
Compound Concentration : High concentrations of bisphenols can be toxic to microorganisms, inhibiting their metabolic activity and thus slowing down degradation. mdpi.com Rhodococcus equi showed a decreasing rate of BPA degradation as the initial concentration increased, with 40 mg/L being the maximum tolerated concentration. mdpi.com
Chemical Structure : The specific structure of the bisphenol molecule is a key factor. The type of bridging group (e.g., propane (B168953) in BPA, sulfur in TDP) and substituents on the phenolic rings affect the molecule's stability and susceptibility to enzymatic attack. iwaponline.comnih.gov
Research into Environmental Fate and Chemical Persistence
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in various environmental compartments. Persistence, a key aspect of this, refers to the length of time a chemical remains in the environment before being broken down.
Research indicates that many bisphenols are not environmentally persistent, particularly BPA, which is readily biodegradable in many aquatic environments. oup.comoup.com Studies using river die-away tests have shown that BPA is rapidly degraded in surface waters from diverse geographical locations, with half-lives typically less than a few days following a short lag phase. oup.com This suggests that BPA-degrading microorganisms are widespread. oup.comoup.com
However, the persistence of bisphenol analogues varies significantly. BPS has been shown to be much more persistent than BPA under aerobic conditions in both river water and seawater. mdpi.comacs.org This lack of aerobic degradation suggests BPS has a higher potential to accumulate in aquatic systems. mdpi.com Similarly, Bisphenol AF (BPAF) was found to be much more persistent in soil than BPA. acs.org
The persistence of thio-bisphenols like Bis(4-hydroxy-3-methylphenyl) Sulfide (B99878) is less studied, but inferences can be drawn from related compounds. The high resistance of TDP and BPS to aerobic degradation suggests that thio-bisphenols, in general, may be more persistent in oxygenated environments compared to BPA. iwaponline.comnih.gov However, their susceptibility to anaerobic degradation indicates that they may not persist in anoxic environments like sediments. iwaponline.com Both BPA, BPF, and BPS are generally considered most persistent in sediments, followed by soils. nih.gov The multiphase oxidation of bisphenols, including reactions on surfaces and with atmospheric radicals, also plays a role in their environmental persistence, particularly indoors. nih.gov
Future Research Directions and Outlook
Advancements in Green Synthesis Methodologies
The industrial synthesis of bisphenols has traditionally relied on petroleum-based feedstocks and harsh reaction conditions. The future of chemical manufacturing, however, lies in green chemistry, emphasizing sustainability, efficiency, and reduced environmental impact. For Bis(4-hydroxy-3-methylphenyl) sulfide (B99878) and its analogues, research is moving towards more sustainable synthetic pathways.
A primary focus is the utilization of renewable feedstocks. Lignin (B12514952), a complex polymer abundant in plant biomass, is a promising source of aromatic platform chemicals like hydroxycinnamic acids. rsc.org Researchers are developing innovative, atom-economic processes to convert these bio-derived molecules into bisphenols. One such approach involves a two-step method: a catalyst-free thermal decarboxylation of the hydroxycinnamic acid, followed by a ruthenium-catalyzed olefin metathesis to form the bisphenol structure. rsc.org This strategy aligns with key sustainable development goals by creating valuable chemicals from waste biomass. rsc.org
Future advancements will likely concentrate on:
Catalyst Development: Exploring the use of heterogeneous catalysts, such as zeolites, which offer advantages like recyclability, high selectivity, and milder reaction conditions. researchgate.net The goal is to replace less environmentally friendly catalysts, such as strong mineral acids or metal catalysts that require high loadings. rsc.orgjuniperpublishers.com
Greener Solvents: Shifting from conventional organic solvents like N,N-Dimethylformamide (DMF) and toluene (B28343) to bio-based alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) to reduce the carbon footprint of the synthesis process. rsc.org
Process Intensification: Developing one-pot cascade reactions and continuous flow setups to improve efficiency, minimize waste, and allow for easier scale-up compared to traditional batch processes. rsc.orgrsc.org
These green methodologies aim to create a more sustainable value chain for bisphenols, from renewable raw materials to the final product.
Elucidation of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms governing the synthesis of Bis(4-hydroxy-3-methylphenyl) sulfide is crucial for optimizing reaction conditions, maximizing yields, and controlling product selectivity. The formation of this compound typically involves the electrophilic substitution of o-cresol (B1677501) with a sulfur-donating agent, such as sulfur dichloride or elemental sulfur in the presence of a catalyst.
Future research will employ a combination of experimental and computational techniques to unravel these complex pathways. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. chemrxiv.org DFT calculations can elucidate different potential pathways, such as the two primary mechanisms proposed for the reaction of elemental sulfur with nucleophiles: the Foss-Bartlett hypothesis, which involves nucleophilic attack on a sulfur atom in the polysulfide chain, and an alternative pathway involving attack at the most electrophilic terminal sulfur. chemrxiv.orgresearchgate.net
Key areas for investigation include:
Intermediate Instability: Polysulfide intermediates, which are likely formed during the reaction, are often transient and difficult to detect experimentally. chemrxiv.org Computational modeling can help predict the structure and stability of these fleeting species.
Reaction Kinetics: Determining the rate-determining steps and the activation barriers for different pathways (e.g., unimolecular decomposition vs. bimolecular nucleophilic attack) is essential for process control. researchgate.net
Solvent and Catalyst Effects: Investigating how the polarity of the reaction medium and the nature of the catalyst influence reaction pathways and the stability of intermediates. nih.gov For instance, DFT studies on Bisphenol A (BPA) have shown that the reaction medium can alter the thermodynamic stability of different product isomers. nih.gov
By clarifying these mechanistic details, chemists can design more efficient and selective syntheses, not only for this compound but for a wide range of related sulfur-containing compounds.
Computational Design of Functionalized Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful platform for the rational design of new molecules with tailored properties before their synthesis in the lab. microsoft.com This in-silico approach can accelerate the discovery of functionalized derivatives of this compound with enhanced performance or specific functionalities.
The goals of computational design in this context are multifaceted:
Structure-Property Relationships: To understand how modifying the molecular structure—for example, by adding different functional groups to the aromatic rings—affects key properties like thermal stability, solubility, and electronic characteristics. nih.gov
Predictive Modeling: To predict the properties of novel, unsynthesized derivatives. For instance, researchers use computational tools to evaluate the potential toxicity of new chemical structures, as demonstrated in the design of safer BPA alternatives like bisguaiacol F (BGF). greenchemicalsblog.com
Future research will likely focus on designing derivatives for specific applications. By computationally screening a virtual library of candidate molecules, scientists can identify promising structures for synthesis and testing. For example, DFT can be used to model the binding of bisphenol analogues to estrogen receptors, a key factor in designing safer alternatives with reduced endocrine-disrupting activity. rsc.org This predictive power significantly reduces the time and resources required for experimental research and development.
| Computational Approach | Application in Derivative Design | Research Example |
| Density Functional Theory (DFT) | Elucidating reaction pathways and predicting product selectivity. | Studying the formation mechanism of BPA metabolites to control toxicity. nih.gov |
| DFT & Molecular Dynamics | Predicting material properties and interfacial interactions in composites. | Analyzing the enhancement of mechanical properties in BPA-CNT nanocomposites. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Screening for potential biological activity and toxicity. | Evaluating the toxicity of potential BPA replacements using software like the EPA's EPI Suite. greenchemicalsblog.com |
Development of High-Performance Materials based on this compound
This compound serves as a valuable monomer for the synthesis of advanced polymers, particularly poly(arylene ether sulfone)s (PAES). researchgate.net These high-performance thermoplastics are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in electronics, automotive, and aerospace industries.
The incorporation of the this compound unit into polymer backbones can impart specific desirable properties. The sulfur linkage offers a degree of flexibility compared to other bridging groups, while the methyl substituents can influence solubility and processing characteristics. Future research in this area will focus on several key objectives:
Enhanced Thermal Properties: A major goal is to synthesize polymers with even higher glass transition temperatures (Tg). By incorporating rigid structural units, such as biphenylene (B1199973) groups, alongside the bisphenol sulfide monomer, researchers have created PAES with Tg values as high as 300 °C. researchgate.net
Novel Polymer Architectures: Moving beyond linear polymers, research is exploring more complex architectures like hyperbranched or dendritic polymers. These structures can lead to unique properties, such as lower melt viscosity for easier processing without sacrificing mechanical strength. semanticscholar.org
Functional Polymers: The phenolic hydroxyl groups of this compound are reactive sites for further modification. This allows for the synthesis of functional polymers, such as sulfonated PAES, which can act as proton-exchange membranes in fuel cells. mdpi.comrsc.org The distribution of sulfonated groups within the polymer backbone is critical for achieving high proton conductivity and good membrane stability. rsc.org
Sustainable Polymers: As a bio-based alternative to BPA, derivatives of this compound are being investigated for creating more sustainable plastics, including polycarbonates and epoxy resins. researchgate.net Research shows that bisphenols derived from natural sources like lignin can produce polymers with promising thermophysical properties. researchgate.net
Beyond polymers, this compound is used as a color developer in thermal paper and carbonless copy paper, an application that relies on its specific chemical reactivity. scienoc.com
Comprehensive Environmental Impact and Remediation Strategies
As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and potential impact is essential. For this compound and its derivatives, future research must focus on their persistence, biodegradability, and potential toxicity, as well as on developing effective remediation strategies.
The presence of a sulfur-containing aromatic structure suggests that its environmental behavior will be complex. Studies on similar compounds provide a framework for future investigations:
Biodegradation Pathways: Research on aromatic sulfur compounds shows that they can be degraded by various microorganisms, including bacteria and algae, under both aerobic and anaerobic conditions. nih.govjuniperpublishers.comoup.com The rate and extent of degradation are highly dependent on the compound's specific chemical structure. For instance, the presence of certain functional groups, like nitro or chloro groups, can significantly lower biodegradability. nih.gov
Microbial Consortia: The complete mineralization of these compounds often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. oup.com Future work will involve identifying and optimizing such consortia for the efficient breakdown of bisphenol sulfides.
Toxicity of Degradation Products: It is crucial to identify the intermediate products formed during biodegradation, as they may be more toxic than the parent compound. duke.edu Research on the degradation of dibenzothiophene, another sulfur-containing aromatic, revealed that toxicity initially increased during the process due to the formation of persistent degradation products. duke.edu
Advanced Remediation Technologies: In addition to bioremediation, other technologies may be required. For example, UV treatment has been explored as a secondary step following biodegradation to break down recalcitrant products. duke.edu The adsorption of bisphenol pollutants onto materials like phosphorene is also being investigated using computational models to design effective capturers. researchgate.net
A comprehensive environmental risk assessment, combining experimental data on biodegradation and toxicity with computational modeling, will be necessary to ensure the safe and sustainable application of materials derived from this compound.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Catalyst | CuI/Pd(PPh₃)₄ | 70–90% | |
| Solvent | DMF | 65–85% | |
| Reaction Time | 18–24 hours | 75–90% |
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show a molecular ion peak at m/z 246.3 (C₁₄H₁₄O₂S) .
- Melting Point : Reported melting points range from 145–148°C; deviations >2°C suggest impurities .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye corrosion risks (Category 1B/2) .
- Ventilation : Use fume hoods to minimize inhalation exposure; vapor pressure is low (0.1 hPa at 25°C), but particulates pose risks .
- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
Basic: How can researchers assess the purity of this compound for experimental reproducibility?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 280 nm; retention time ~8.2 min (acetonitrile/water gradient) .
- TLC : Rf ≈ 0.4 in ethyl acetate/hexane (1:3) with vanillin staining for visualization .
- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, S ±0.2% .
Advanced: How does the stability of this compound vary under oxidative or thermal conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 250°C, releasing sulfur oxides (SOₓ) and phenolic byproducts; TGA/DSC is advised for thermal profiling .
- Oxidative Resistance : Susceptible to peroxide formation in air; store under nitrogen at 4°C in amber glass .
- pH Sensitivity : Degrades in strong bases (pH >10) via sulfide bond cleavage; monitor via UV-Vis spectroscopy (λmax = 270 nm) .
Advanced: What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Sulfur Participation : The sulfide group acts as a leaving group in palladium-catalyzed couplings, forming biaryl ethers .
- Steric Effects : Methyl groups at the 3-position hinder ortho-substitution, favoring para-selective reactions .
- Computational Modeling : DFT studies suggest a reaction barrier of ~25 kcal/mol for S–C bond cleavage .
Advanced: How do structural analogs like Bis(4-hydroxy-3-chlorophenyl) Sulfide compare in terms of electronic and steric effects?
Methodological Answer:
Table 2: Comparative Analysis of Bisphenol Sulfides
| Compound | Electron-Withdrawing Group | Melting Point (°C) | Log P | Source |
|---|---|---|---|---|
| This compound | Methyl (donor) | 145–148 | 2.8 | |
| Bis(4-hydroxy-3-chlorophenyl) Sulfide | Chlorine (acceptor) | 162–165 | 3.5 |
Chlorine analogs exhibit higher Log P and thermal stability due to enhanced intermolecular halogen bonding .
Advanced: How should researchers address contradictions in reported physical properties (e.g., solubility, melting points) across studies?
Methodological Answer:
- Reproducibility Checks : Validate methods using reference standards (e.g., NIST-traceable materials) .
- Environmental Controls : Document humidity/temperature during measurements; solubility in DMSO varies by 15% at 25°C vs. 40°C .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in reported melting points (e.g., 148°C ±3°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
